GSK575594A
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Overview
Description
GSK575594A, also known by its chemical name 1-(4-Amino-2-fluorophenyl)-4-[[4’-fluoro-4-(methylsulfonyl)[1,1’-biphenyl]-2-yl]carbonyl]-piperazine, has the empirical formula C24H23F2N3O3S and a molecular weight of 471.52 g/mol . It acts as a selective agonist for human GPR55, with specificity for human receptors over rodent counterparts . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Chemical Reactions Analysis
GSK575594A may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions are also not explicitly documented.
Scientific Research Applications
GSK575594A finds applications across multiple scientific domains:
Chemistry: Its unique structure and GPR55 agonist activity make it valuable for studying receptor-ligand interactions and drug design.
Biology: Researchers explore its effects on cellular signaling pathways, especially those involving GPR55.
Medicine: Although specific therapeutic indications are not well-established, investigations continue into potential therapeutic uses.
Industry: this compound’s industrial applications remain speculative, but its pharmacological properties warrant exploration.
Mechanism of Action
The compound’s mechanism of action centers on its interaction with GPR55, a G protein-coupled receptor. By binding to GPR55, GSK575594A modulates downstream signaling pathways, affecting cellular responses. Further studies are needed to elucidate precise molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, GSK575594A’s uniqueness lies in its selectivity for human GPR55. Similar compounds may include other GPR55 agonists or related molecules, but further research is necessary to compile a comprehensive list.
Properties
IUPAC Name |
[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O3S/c1-33(31,32)19-7-8-20(16-2-4-17(25)5-3-16)21(15-19)24(30)29-12-10-28(11-13-29)23-9-6-18(27)14-22(23)26/h2-9,14-15H,10-13,27H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPKZHQMEQRNPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909418-68-4 |
Source
|
Record name | 909418-68-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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